Methyl 1-thiolincosaminide Methyl 1-thiolincosaminide Methyl 1-Thiolincosaminide is an intermediate in the production of biosynthetic antibiotics
Brand Name: Vulcanchem
CAS No.: 14810-93-6
VCID: VC21348477
InChI: InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1
SMILES: CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O
Molecular Formula: C9H19NO5S
Molecular Weight: 253.32 g/mol

Methyl 1-thiolincosaminide

CAS No.: 14810-93-6

Cat. No.: VC21348477

Molecular Formula: C9H19NO5S

Molecular Weight: 253.32 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 1-thiolincosaminide - 14810-93-6

CAS No. 14810-93-6
Molecular Formula C9H19NO5S
Molecular Weight 253.32 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1
Standard InChI Key AEEIMWYSDWZKAT-HJTGYUAHSA-N
Isomeric SMILES C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O
SMILES CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O
Canonical SMILES CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O
Appearance Off-White to Pale Beige Solid
Melting Point >174°C (dec.)

Chemical Identity and Nomenclature

Methyl 1-thiolincosaminide is known by several systematic and common names across chemical databases and research publications. Its precise identification is essential for accurate research and documentation.

Registry Identifiers

The compound is uniquely identifiable through multiple standardized coding systems used in chemical research and pharmaceutical applications.

Identifier TypeValue
CAS Registry Number14810-93-6
PubChem CID22294670
Unique Ingredient IdentifierDCU8FXZ6BJ
InChIKeyAEEIMWYSDWZKAT-HJTGYUAHSA-N

Systematic Nomenclature

The compound is described using various systematic naming conventions, reflecting its complex stereochemistry and functional groups.

The primary IUPAC name is D-erythro-α-D-galacto-Octopyranoside, methyl 6-amino-6,8-dideoxy-1-thio- (9CI, ACI) . Alternative systematic names include:

  • 6-amino-1,6,8-trideoxy-1-methylsulfanyl-D-erythro-alpha-D-galacto-octopyranose

  • (2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol

  • IUPAC Condensed: 8-deoxy-D-ery-D-galOct6N(a)-SMe

Common Synonyms

Molecular Structure and Properties

The molecular architecture of Methyl 1-thiolincosaminide features a complex carbohydrate scaffold with multiple functional groups contributing to its chemical behavior and biological significance.

Fundamental Properties

PropertyValue
Molecular FormulaC₉H₁₉NO₅S
Molecular Weight253.32 g/mol
Optical Activity(+)
Defined Stereocenters7/7
E/Z Centers0
Net Charge0

Structural Representation

The compound features a carbohydrate scaffold with a methylsulfanyl group at the anomeric position. Its structure can be represented through various chemical notations:

SMILES Notation

CS[C@H]1O[C@H]([C@H](N)[C@@H](C)O)[C@H](O)[C@H](O)[C@H]1O

InChI

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1

Stereochemistry

Methyl 1-thiolincosaminide possesses absolute stereochemistry with seven defined stereocenters, making its spatial configuration critical to its biological activity and chemical reactivity . The compound has a D-erythro-α-D-galacto configuration, which determines its three-dimensional structure and potential interactions with biological systems.

Biosynthetic Context and Relationship to Antibiotics

Methyl 1-thiolincosaminide has significant relevance in the context of antibiotic research and development, particularly in relation to Lincomycin.

Derivation from Lincomycin

The compound is recognized as a degradation product of Lincomycin, a clinically important antibiotic used to treat serious bacterial infections . This relationship makes it valuable for studying antibiotic metabolism and for developing new antibiotic derivatives with potentially enhanced properties.

Role in Biosynthetic Pathways

As a building block in carbohydrate and oligosaccharide chemistry, Methyl 1-thiolincosaminide plays a crucial role in the biosynthesis of antibiotics . Its specific structural features, including the thioether linkage and precise stereochemical arrangement, contribute to its utility in constructing more complex bioactive molecules.

Research Applications

The compound finds application across several areas of pharmaceutical and chemical research due to its unique structural properties.

Synthetic Chemistry Applications

Methyl 1-thiolincosaminide serves as a useful building block in carbohydrate and oligosaccharide chemistry . Its defined stereochemistry and functional group arrangement make it valuable for constructing more complex molecules with specific spatial configurations.

Analytical Standards

The compound is synthesized by Santiago Lab in Prague, Czech Republic, and distributed globally . It is also available from Acanthus Research as a drug impurities reference standard .

Packaging and Distribution

Santiago Lab offers the following service features for this compound:

  • Shipping via DHL with 48-hour delivery timeframes

  • Safe and rigorous packaging

  • Global shipping with delivery times of 24 hours within Europe and 24-48 hours to USA, Canada, and Asia

  • Option for shipping on dry ice for temperature-sensitive requirements

Standard Quantity

Acanthus Research provides the compound in 50 mg unit sizes, which is suitable for analytical work and small-scale research applications .

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